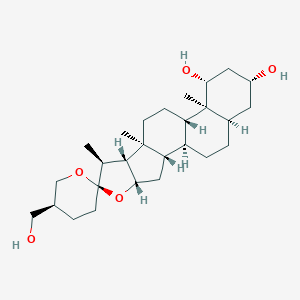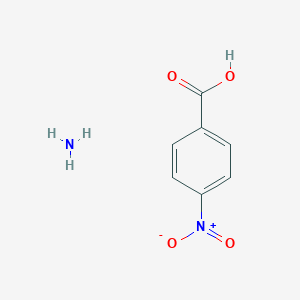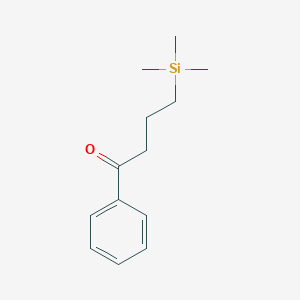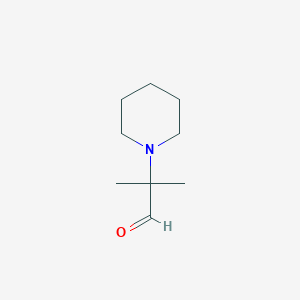![molecular formula C14H21NO9 B098567 [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate CAS No. 17460-45-6](/img/structure/B98567.png)
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate, also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological and pathological processes. TMAO is a derivative of trimethylamine (TMA), which is produced by gut bacteria from dietary choline, carnitine, and betaine. TMAO is formed through the oxidation of TMA by hepatic flavin-containing monooxygenases (FMOs).
Mécanisme D'action
The exact mechanism of action of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to activate the NLRP3 inflammasome, which is involved in the regulation of inflammation. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to activate the ERK1/2 and AKT signaling pathways, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, inflammation, and oxidative stress. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to increase the levels of LDL cholesterol and decrease the levels of HDL cholesterol. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to promote inflammation by activating the NLRP3 inflammasome and increasing the production of pro-inflammatory cytokines. In addition, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to promote oxidative stress by increasing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a small molecule that can be easily synthesized in the laboratory. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is also stable and can be stored for extended periods of time. However, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a highly reactive molecule that can form adducts with proteins and other biomolecules, which can complicate its analysis.
Orientations Futures
Future research on [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate should focus on elucidating its exact mechanism of action and its role in various physiological and pathological processes. In addition, future research should focus on developing novel therapeutic strategies to target [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate and its downstream signaling pathways. Finally, future research should focus on developing more accurate and sensitive methods for the detection and quantification of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate in biological samples.
Méthodes De Synthèse
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate can be synthesized from TMA using FMOs in the liver. Alternatively, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate can be synthesized in the laboratory using various chemical methods. One such method involves the reaction of TMA with dimethyl sulfate and sodium acetate to form [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate. Another method involves the reaction of TMA with acetic anhydride and sodium acetate to form [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate acetate.
Applications De Recherche Scientifique
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been implicated in various physiological and pathological processes, including cardiovascular disease, kidney disease, and cancer. Several studies have shown that elevated levels of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate are associated with an increased risk of cardiovascular disease. [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has also been shown to play a role in the development of kidney disease by promoting inflammation and fibrosis. In addition, [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has been shown to promote the growth and metastasis of cancer cells.
Propriétés
Numéro CAS |
17460-45-6 |
|---|---|
Nom du produit |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |
Formule moléculaire |
C14H21NO9 |
Poids moléculaire |
347.32 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H21NO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |
Clé InChI |
ZRAWPYYLRZSVEU-KSTCHIGDSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
Synonymes |
TETRA-O-ACETYL-2-AMINO-2-DEOXY-ALPHA-D-GLUCOPYRANOSE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















